molecular formula C14H20N2O4 B6599314 phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate CAS No. 1354968-22-1

phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate

Cat. No.: B6599314
CAS No.: 1354968-22-1
M. Wt: 280.32 g/mol
InChI Key: LDHBTYGTCBUTLL-UHFFFAOYSA-N
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Description

Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate is a chemical compound that features a phenyl group attached to a carbamate moiety, which is further linked to an aminoethyl group protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate typically involves the reaction of phenyl chloroformate with N-(2-aminoethyl)carbamate, which is protected by a tert-butoxycarbonyl group. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate primarily involves the protection of amine groups. The tert-butoxycarbonyl group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine is released, allowing it to engage in the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}methyl)carbamate
  • Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}propyl)carbamate
  • Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}butyl)carbamate

Uniqueness

Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate is unique due to its specific chain length and the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The tert-butoxycarbonyl group provides effective protection for the amine, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

phenyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-10-9-15-12(17)19-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHBTYGTCBUTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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